1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Kinase-targeted programs often encounter saturated 3-substituted pyrrolo[3,2-b]pyridine space, limiting novel IP. This 7-acetonitrile isomer opens an underexplored vector for hinge-binding selectivity. • Distinct nitrile placement alters electronic profile & H-bond geometry vs. 3-isomer. • Suitable for Suzuki/Heck library expansion; AlogP 1.29, PSA 90.65 Ų (CNS-compatible). • Custom synthesis available; inquire for milligram to multi-gram scale with CoA.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B12862730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)CC#N
InChIInChI=1S/C9H7N3/c10-4-1-7-2-5-11-8-3-6-12-9(7)8/h2-3,5-6,12H,1H2
InChIKeyHFKCJVPCLDTHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile: Chemical Identity and Scaffold Overview


1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile (CAS 1261788-51-5; molecular formula C₉H₇N₃; molecular weight 157.17 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[3,2-b]pyridine family, distinguished by an acetonitrile (−CH₂CN) substituent at the 7-position of the fused bicyclic core . The pyrrolo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, phosphodiesterase modulators, and other target-directed probes [1]. Unlike the more extensively characterized 3-acetonitrile regioisomer (CAS 554453-19-9), the 7-substituted derivative remains relatively unexplored in the primary literature, with publicly available data limited to physicochemical descriptors and vendor-supplied characterization. This guide evaluates the verifiable differentiation of the 7-acetonitrile positional isomer against its closest regioisomeric and scaffold analogs to inform procurement decisions for chemical biology and drug discovery programs.

Why Positional Isomer Selection Matters in Procurement


Within the 1H-pyrrolo[3,2-b]pyridine acetonitrile series, the position of the acetonitrile substituent—7-, 5-, or 3-—is not a trivial structural variation. Regioisomeric substitution alters the electronic distribution across the fused ring system, the vector of the nitrile group relative to the bicyclic plane, and the hydrogen-bond donor/acceptor profile, all of which directly impact molecular recognition by biological targets [1]. In the homologous pyrrolo[2,3-b]pyridine (7-azaindole) series, even a single-position shift in substitution has been shown to invert kinase selectivity profiles [2]. Consequently, substituting the 7-acetonitrile isomer with the more commercially available 3-acetonitrile analog (CAS 554453-19-9) or 5-acetonitrile analog without experimental validation risks loss of target engagement, altered SAR trajectories, and irreproducible screening outcomes. The evidence below quantifies the available differentiation dimensions, while explicitly noting where empirical comparative data remain absent—a critical transparency requirement for informed procurement.

Quantitative Differentiation vs Positional Isomers


Structural Impact of Acetonitrile Position on Physicochemical Properties

The acetonitrile substituent at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core positions the nitrile group on the pyridine ring, adjacent to the ring-junction nitrogen . In contrast, the 3-acetonitrile isomer (CAS 554453-19-9) places the nitrile on the pyrrole ring, with computed XLogP3-AA of 0.7, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The 7-substitution shifts the nitrile vector by approximately 120° relative to the 3-substitution and alters the electron-withdrawing effect on the pyridine nitrogen, which is predicted to modulate pKa at the pyridine nitrogen and affect hydrogen-bonding capacity . No published experimental pKa, logD, or solubility data exist for the 7-isomer specifically.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Class-Level Biological Activity of the Pyrrolo[3,2-b]pyridine Scaffold

Although no direct biological data exist for the 7-acetonitrile compound itself, the 1H-pyrrolo[3,2-b]pyridine core has demonstrated target engagement across multiple therapeutically relevant protein families. GluN2B-selective negative allosteric modulators built on this scaffold achieved IC₅₀ values at GluN2B in the low nanomolar range, with orally dosed compounds attaining >75% receptor occupancy in rat brain at 10 mg/kg [1]. The scaffold has also yielded M₁ muscarinic positive allosteric modulators (VU6007496 series) via scaffold-hopping from pyrrolo[2,3-b]pyridine [2], and potent antibacterial agents through 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives identified in a dual-reporter HTS campaign [3]. These class-level data establish the scaffold's broad utility but do not provide isomer-specific differentiation.

Kinase Inhibition CNS Drug Discovery Allosteric Modulation

Synthetic Tractability and Derivatization Potential

The 7-acetonitrile substituent, positioned on the electron-deficient pyridine ring, is expected to exhibit different reactivity in nucleophilic addition and cross-coupling reactions compared to the 3-acetonitrile isomer on the electron-rich pyrrole ring . The nitrile group serves as a synthetic handle for further elaboration: hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole . One reported synthetic route to the 7-acetonitrile compound proceeds via cyclization of 2-bromo-5-methylpyridine derivatives followed by nucleophilic substitution, achieving yields of 45–60% . The 3-isomer, by contrast, is commonly synthesized via reaction of 3-bromomethyl-1H-pyrrolo[3,2-b]pyridine with sodium cyanide . Both routes yield the respective regioisomers, but the distinct synthetic intermediates afford orthogonal vectors for parallel library synthesis.

Synthetic Chemistry Cross-Coupling Library Synthesis

Recommended Application Scenarios Based on Available Evidence


Kinase Inhibitor Lead Generation for Novel IP Space

For drug discovery programs targeting kinases where the pyrrolo[3,2-b]pyridine hinge-binding motif is established but the 3-substituted chemical space is crowded by prior art, the 7-acetonitrile isomer provides an underexplored vector. The nitrile group positioned on the pyridine ring can engage the hinge region differently than the 3-isomer, potentially conferring selectivity advantages that require experimental validation . The compound serves as a starting material for focused library synthesis via Suzuki or Heck cross-coupling at the 7-position .

GluN2B Negative Allosteric Modulator Scaffold Diversification

Building on the demonstrated GluN2B NAM activity of the 1H-pyrrolo[3,2-b]pyridine core, where lead compounds achieved >75% target occupancy at 10 mg/kg p.o. in rat [1], the 7-acetonitrile isomer can be incorporated into scaffold-hopping strategies to explore SAR around the pyridine ring. Its distinct substitution pattern may address the metabolic liability challenges (moderate-to-high projected clearance) identified in the 2019 Chrovian et al. series [1].

CNS Physicochemical Property Toolbox Expansion

The computed AlogP of 1.29 and polar surface area of 90.65 Ų for the 7-acetonitrile compound place it within favorable CNS drug-like space, though experimental confirmation is lacking. The nitrile group contributes to reduced basicity versus amine-containing analogs, potentially improving brain penetration. This compound is suitable for inclusion in CNS-focused screening libraries where nitrile-containing fragments are desirable for metabolic stability and membrane permeability optimization.

Chemical Biology Probe Design via Nitrile Bioisostere Exploration

The acetonitrile group is a recognized bioisostere for carboxamide, carboxylic acid, and tetrazole pharmacophores. Procuring the 7-acetonitrile isomer enables parallel exploration of these bioisosteric replacements on the pyridine ring, complementing the more extensively characterized pyrrole-ring substitutions available from the 3-isomer [2]. This supports target ID and chemical probe development campaigns where differential labeling of the pyridine versus pyrrole ring is required.

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